molecular formula C9H8FN B1597693 4-Fluorophenethylisocyanide CAS No. 244221-04-3

4-Fluorophenethylisocyanide

Cat. No. B1597693
M. Wt: 149.16 g/mol
InChI Key: QPHTVJAWYCEJSG-UHFFFAOYSA-N
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Description

4-Fluorophenethylisocyanide is a biochemical compound with the molecular formula C9H8FN and a molecular weight of 149.16 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenethylisocyanide consists of a fluorophenyl group attached to an isocyanide group . The molecular weight is 149.16 .

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : Isocyanides have carved out a niche in ecological systems over eons of evolution . They have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
    • Methods : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
    • Results : The biological activity of isocyanide-containing molecules has been described, and they are considered to have potential in many areas of drug discovery .
  • Field : Biological Applications

    • Application : Small molecule fluorescent probes are indispensable tools for a broad range of biological applications . They are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
    • Methods : Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
    • Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . It has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
  • Field : Organic Chemistry

    • Application : The enantioselective fluorination of 4-substituted pyrazolones .
    • Methods : This process is catalyzed by amide-based Cinchona alkaloids . The products with tetrasubstituted fluorine-attached chiral center were afforded in high yields (up to 99%) with excellent enantioselectivities (up to 98% ee) .
    • Results : This method is highlighted by low catalyst loading (0.05–0.5 mol%), short reaction times (30 minutes), and broad substrate scopes (35 examples) .
  • Field : Material Science

    • Application : Fluorinated metal–organic frameworks (F-MOFs) have various applications .
    • Methods : F-MOFs are compounds containing fluorine atoms in their framework and they can be based on: (a) fluorinated metallic or semi-metallic anionic clusters or: (b) fluorinated organic linkers or © eventually containing both the building blocks .
    • Results : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules . The compounds can find application in gas sorption and separation .

Safety And Hazards

While specific safety data for 4-Fluorophenethylisocyanide is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

1-fluoro-4-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHTVJAWYCEJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374632
Record name 4-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenethylisocyanide

CAS RN

244221-04-3
Record name 4-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244221-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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